Cas no 2227641-89-4 ((1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol)

(1R)-3-Amino-1-(pyrimidin-5-yl)propan-1-ol is a chiral amino alcohol derivative featuring a pyrimidine moiety, which confers potential utility in pharmaceutical and asymmetric synthesis applications. The (1R)-enantiomer offers stereochemical specificity, making it valuable for the development of enantioselective catalysts or biologically active compounds. Its structure combines a primary amine and a hydroxyl group, enabling further functionalization or coordination in metal-ligand complexes. The pyrimidine ring enhances binding affinity in medicinal chemistry contexts, particularly for targeting nucleic acid or enzyme interactions. This compound is typically supplied with high purity and enantiomeric excess, ensuring reproducibility in research and industrial processes. Proper handling under inert conditions is recommended due to its reactive functional groups.
(1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol structure
2227641-89-4 structure
Product Name:(1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol
CAS No:2227641-89-4
MF:C7H11N3O
MW:153.181740999222
CID:6407036
PubChem ID:96734178
Update Time:2025-05-20

(1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol
    • 2227641-89-4
    • EN300-1751026
    • Inchi: 1S/C7H11N3O/c8-2-1-7(11)6-3-9-5-10-4-6/h3-5,7,11H,1-2,8H2/t7-/m1/s1
    • InChI Key: AUIJCOFAOVEIFK-SSDOTTSWSA-N
    • SMILES: O[C@@H](C1=CN=CN=C1)CCN

Computed Properties

  • Exact Mass: 153.090211983g/mol
  • Monoisotopic Mass: 153.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 72Ų

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(1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol Related Literature

Additional information on (1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol

(1R)-3-Amino-1-(Pyrimidin-5-Yl)Propan-1-Ol: A Comprehensive Overview

The compound with CAS No 2227641-89-4, commonly referred to as (1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol, is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its chiral center at the first carbon atom of the propane backbone, which imparts it with distinct stereochemical properties. The presence of a pyrimidine ring fused to the propane backbone further enhances its potential for various applications in drug design and materials science.

Recent studies have highlighted the importance of (1R)-3-amino derivatives in medicinal chemistry. The amino group at the third position of the propane backbone is a key functional group that facilitates hydrogen bonding, a critical interaction in bioavailability and target binding. Researchers have explored the synthesis of this compound using various methodologies, including asymmetric catalysis and enantioselective reactions, to optimize its chirality and purity. These advancements have paved the way for its potential use in developing novel therapeutic agents.

The pyrimidine ring system in (1R)-3-amino derivatives has been shown to exhibit significant biological activity. Pyrimidine moieties are known for their ability to interact with nucleic acids and proteins, making them valuable in antiviral and anticancer drug development. Recent findings suggest that this compound may act as a lead molecule for designing inhibitors targeting specific enzymes or receptors involved in disease pathways.

In terms of synthesis, the preparation of (1R)-3-amino derivatives has been optimized through green chemistry approaches. Scientists have employed catalytic asymmetric hydrogenation and enzymatic resolutions to achieve high enantiomeric excess, ensuring environmentally friendly production processes. These methods not only enhance the efficiency of synthesis but also align with current trends toward sustainable chemical manufacturing.

Moreover, computational studies using molecular docking and quantum mechanics have provided insights into the binding modes of (1R)-3-amino derivatives with target proteins. These studies have revealed that the stereochemistry at the first carbon atom significantly influences binding affinity, underscoring the importance of chirality in drug design.

Looking ahead, the potential applications of (1R)-3-amino derivatives extend beyond pharmacology into materials science. Researchers are exploring their use as building blocks for constructing advanced materials with tailored optical and electronic properties. The integration of pyrimidine moieties into polymer frameworks could lead to innovative materials for optoelectronic devices.

In conclusion, (1R)-3-amino derivatives represent a promising class of compounds with diverse applications across multiple disciplines. Continued research into their synthesis, biological activity, and material properties will undoubtedly unlock new possibilities for their utilization in both therapeutic and industrial contexts.

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